

NBD-F solubility and stability

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Compound of Interest

Compound Name: **NBD-F**
Cat. No.: **B134193**

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An In-depth Technical Guide to the Solubility and Stability of **NBD-F**

For researchers, scientists, and drug development professionals, understanding the fundamental chemical properties of labeling reagents is paramount to ensuring experimental success, reproducibility, and data integrity. This guide provides a comprehensive overview of the solubility and stability of 4-Fluoro-7-nitrobenzofurazan (**NBD-F**), a widely used fluorogenic derivatization reagent for the analysis of primary and secondary amines, thiols, and other nucleophiles.

NBD-F (CAS: 29270-56-2) is a non-fluorescent molecule that covalently reacts with analytes to yield a highly fluorescent product, enabling sensitive detection in various analytical techniques, particularly high-performance liquid chromatography (HPLC).^{[1][2]} The resulting adducts typically exhibit excitation and emission maxima around 470 nm and 530 nm, respectively.^{[2][3]}

Solubility Profile

The solubility of **NBD-F** is a critical factor in the preparation of stock and working solutions for derivatization reactions. **NBD-F** is generally soluble in polar organic solvents but has limited solubility in aqueous solutions. It is crucial to use high-purity, dry solvents, as **NBD-F** can be sensitive to moisture.^{[1][4]} For certain solvents like DMSO, sonication is recommended to ensure complete dissolution.^[5]

Table 1: Quantitative Solubility of **NBD-F**

Solvent	Concentration	Molarity (approx.)	Notes
Dimethyl Sulfoxide (DMSO)	110 mg/mL ^[5]	600.76 mM	Sonication is recommended. ^[5] Use of newly opened, anhydrous DMSO is advised as it is hygroscopic. ^[6]
Dimethyl Sulfoxide (DMSO)	100 mg/mL ^[6]	546.15 mM	-
Dimethyl Sulfoxide (DMSO)	≥ 60 mg/mL ^[7]	≥ 327.69 mM	-
Methanol (MeOH)	> 50 mg/mL ^[4]	> 273.08 mM	-
Dimethylformamide (DMF)	> 50 mg/mL ^[4]	> 273.08 mM	Soluble. ^[1]
Ethanol (EtOH)	10 mg/mL ^[8]	54.61 mM	A clear, pale yellow solution should be formed. ^[3]
Acetonitrile (ACN)	10 mg/mL ^[8]	54.61 mM	Commonly used as the solvent for working solutions in derivatization protocols. ^[3]
Chloroform	Soluble ^[8]	-	-
In Vivo Formulation	3.3 mg/mL ^[5]	18.02 mM	Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. ^[5]

Stability and Storage

Proper storage and handling are critical for maintaining the reactivity and integrity of **NBD-F**. The compound is sensitive to light, moisture, and pH.^{[1][4][9]} Compared to its chloro-analog

(NBD-Cl), **NBD-F** is significantly more reactive, necessitating more careful storage and handling.[8][9]

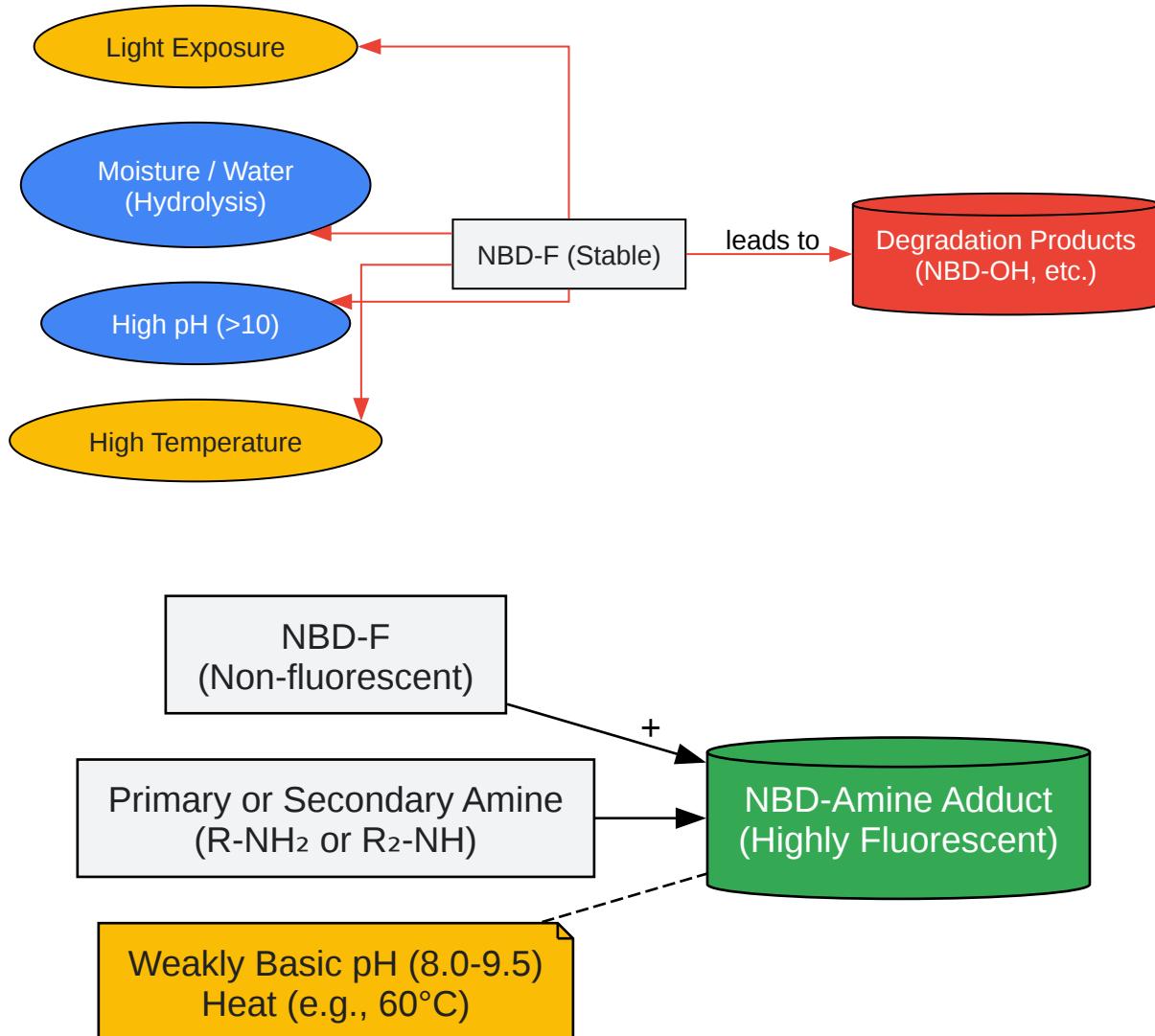
Table 2: Stability and Recommended Storage of **NBD-F**

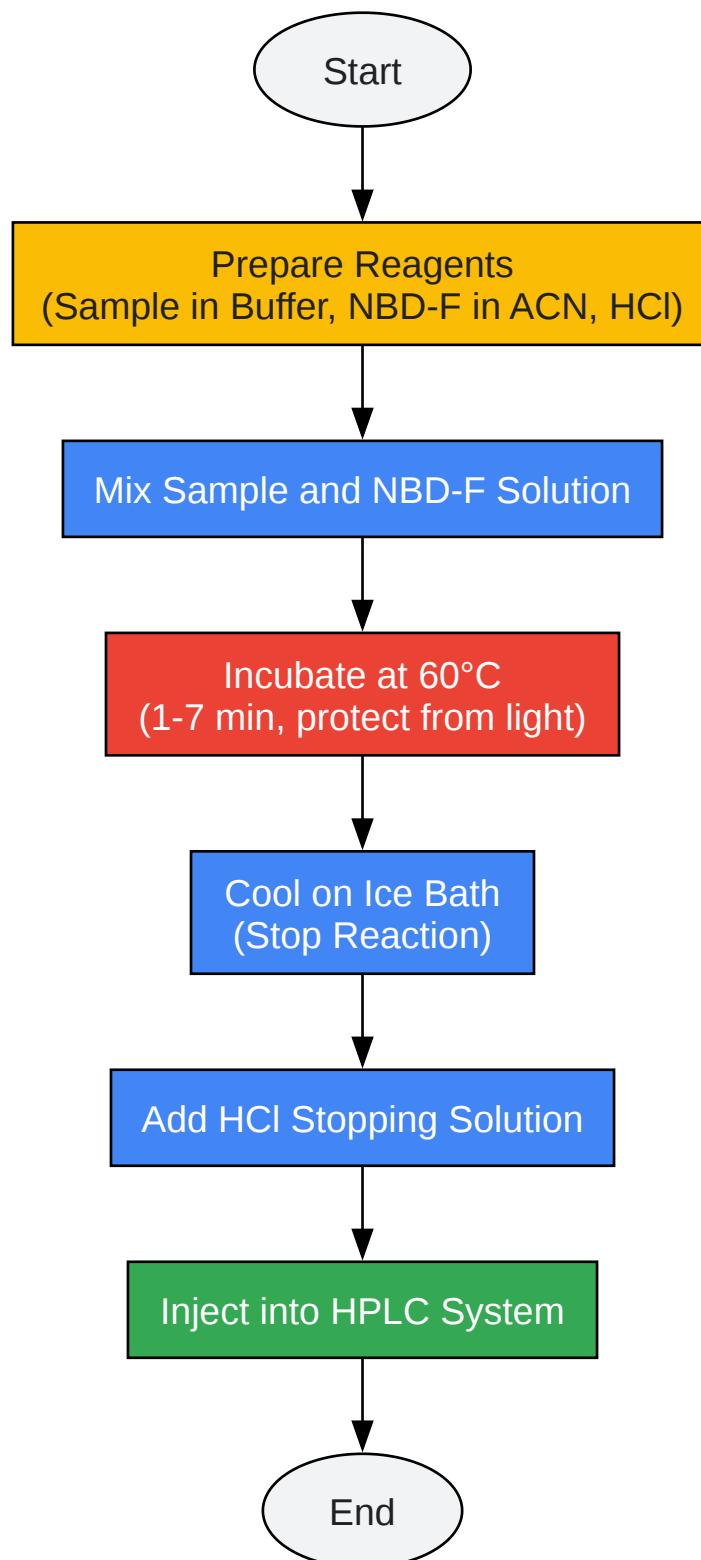
Form	Condition	Duration	Notes
Solid (Powder)	-20°C, protected from light and moisture	≥ 2-3 years[1][4][5]	This is the recommended long-term storage condition.
2-8°C, dry, sealed	-	Suitable for short-term storage.[7]	
In Solvent	-80°C	6 months to 1 year[5][6]	Recommended for long-term storage of stock solutions. Protect from light.[6]
-20°C	1 month[6]	Suitable for short-term storage of stock solutions. Protect from light.[6]	
Refrigerator (in Ethanol)	~1 week	An ethanol solution is relatively stable under these conditions.	

Factors Affecting Stability

- Light: **NBD-F** is light-sensitive and should always be stored in amber vials or protected from light to prevent photodegradation.[1][6][7][9]
- Moisture: The presence of water can lead to hydrolysis of **NBD-F** to the non-reactive and fluorescent NBD-OH. Therefore, it is essential to store the solid reagent in a desiccated environment and use anhydrous solvents for preparing solutions.[1][4]

- pH: Derivatization reactions are typically carried out in a slightly basic medium (pH 8.0–9.5) to facilitate the nucleophilic attack of the amine on the **NBD-F** molecule.[3][5] At pH values above 10, the rate of hydrolysis increases, which can compete with the derivatization reaction and reduce yield.[10] Conversely, under acidic conditions, the fluorescence of the hydrolyzed by-product (NBD-OH) can be quenched.





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